molecular formula C21H22FN3O4 B11404866 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Cat. No.: B11404866
M. Wt: 399.4 g/mol
InChI Key: NONGBLDGSKDMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a complex organic compound featuring a benzamide core substituted with a fluorine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the Phenyl Ring: The 3,4-dipropoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using propyl bromide in the presence of a base.

    Coupling with 2-Fluorobenzamide: The final step involves coupling the oxadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxadiazole ring or the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the oxadiazole ring and fluorine atom can impart unique properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the fluorine atom could enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly alter its chemical and biological properties compared to similar compounds. This fluorine substitution can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

InChI

InChI=1S/C21H22FN3O4/c1-3-11-27-17-10-9-14(13-18(17)28-12-4-2)19-20(25-29-24-19)23-21(26)15-7-5-6-8-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,26)

InChI Key

NONGBLDGSKDMPU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.